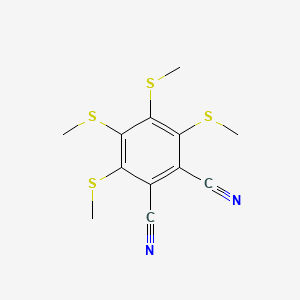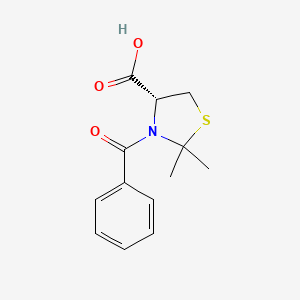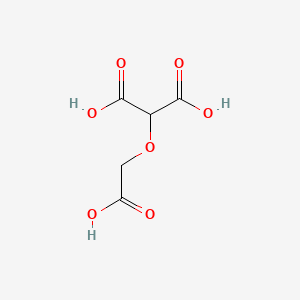
3,4,5,6-Tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6-Tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of four methylsulfanyl groups attached to a benzene ring, along with two nitrile groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile typically involves the introduction of methylsulfanyl groups onto a benzene ring followed by the addition of nitrile groups. One common method involves the use of a multi-step synthesis process, starting with a benzene derivative and introducing the methylsulfanyl groups through nucleophilic substitution reactions. The nitrile groups can then be added using cyanation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5,6-Tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile involves its interaction with various molecular targets and pathways. The methylsulfanyl groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The nitrile groups can interact with enzymes and receptors, potentially modulating their activity. The compound’s overall effects are determined by the specific context and conditions of its use .
Comparison with Similar Compounds
Similar Compounds
4CzIPN (2,4,5,6-Tetrakis(9H-carbazol-9-yl)isophthalonitrile): A donor-acceptor chromophore used in photoredox catalysis.
4DPAIPN (2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile): Another photoredox catalyst with similar applications.
Uniqueness
3,4,5,6-Tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile is unique due to the presence of methylsulfanyl groups, which impart distinct redox properties and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring specific redox behavior and chemical stability .
Properties
CAS No. |
56266-93-4 |
|---|---|
Molecular Formula |
C12H12N2S4 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
3,4,5,6-tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N2S4/c1-15-9-7(5-13)8(6-14)10(16-2)12(18-4)11(9)17-3/h1-4H3 |
InChI Key |
ZAWNXABTNGTXKM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(C(=C1C#N)C#N)SC)SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid](/img/structure/B14625081.png)
![Benzene, 1-[(4-chloro-2-butynyl)oxy]-4-methoxy-](/img/structure/B14625087.png)
![2-Phenyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14625090.png)

![4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14625098.png)

![Trimethoxy[(phenylsulfanyl)methyl]silane](/img/structure/B14625117.png)
![N'-{3-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14625141.png)
